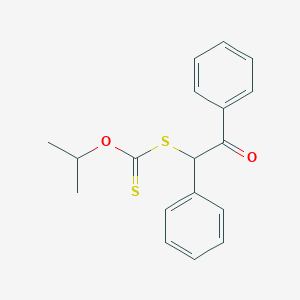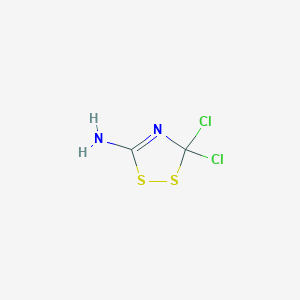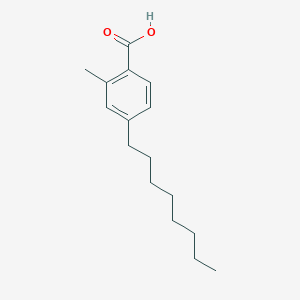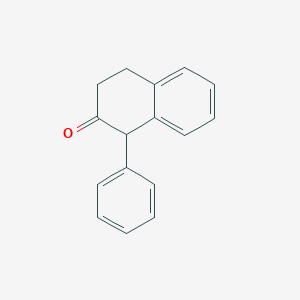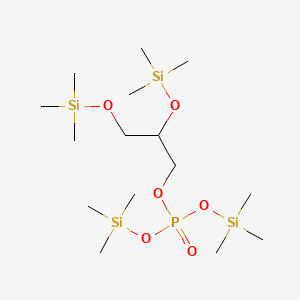![molecular formula C30H44N2O6 B13997093 N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide CAS No. 81165-77-7](/img/structure/B13997093.png)
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is a chemical compound with the molecular formula C28H42N2O4 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethyl chain, which is further connected to a decanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide typically involves the reaction of 3,4-dimethoxyphenethylamine with decanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]terephthalamide
- N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]oxalamide
Uniqueness
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide is unique due to its longer decanediamide backbone, which may confer different physical and chemical properties compared to its shorter-chain analogs. This can result in variations in solubility, stability, and biological activity, making it a compound of interest for further research and development.
Properties
CAS No. |
81165-77-7 |
|---|---|
Molecular Formula |
C30H44N2O6 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide |
InChI |
InChI=1S/C30H44N2O6/c1-35-25-15-13-23(21-27(25)37-3)17-19-31-29(33)11-9-7-5-6-8-10-12-30(34)32-20-18-24-14-16-26(36-2)28(22-24)38-4/h13-16,21-22H,5-12,17-20H2,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
UCPMKWXQDZFQHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



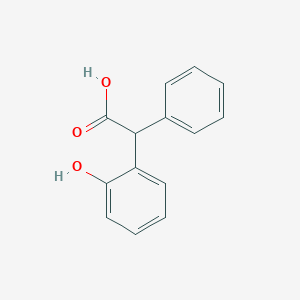
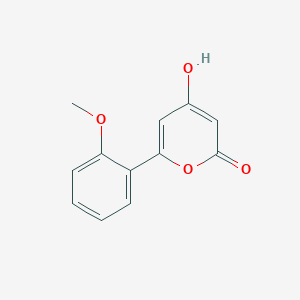
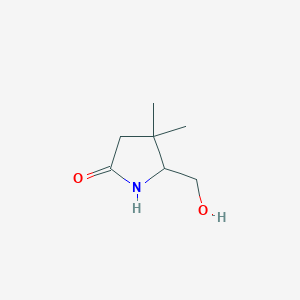
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)

